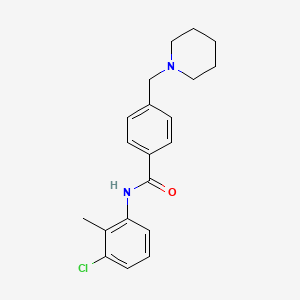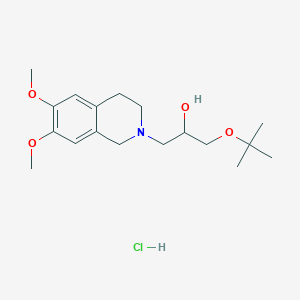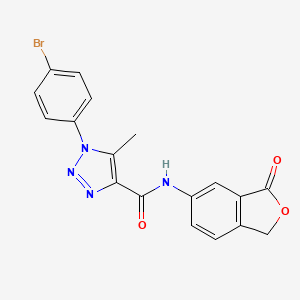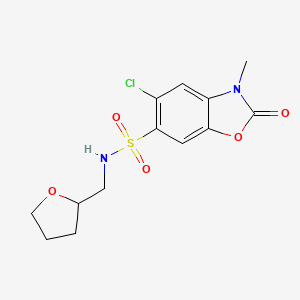
N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide
説明
N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide, also known as ML204, is a selective blocker of the ion channel TRPC4 and TRPC5. This compound has been used in scientific research to investigate the role of these ion channels in various physiological and pathological processes.
作用機序
N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide selectively blocks TRPC4 and TRPC5 ion channels by binding to a specific site on the channel. This blockage prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. The blockade of TRPC4 and TRPC5 ion channels has been shown to have beneficial effects in various disease models.
Biochemical and Physiological Effects:
The blockade of TRPC4 and TRPC5 ion channels by N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have beneficial effects in various disease models. For example, N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to reduce blood pressure in hypertensive rats by blocking TRPC4 channels in the renal vasculature. N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide has also been shown to reduce cardiac hypertrophy by blocking TRPC5 channels in the heart. In addition, N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been shown to reduce chronic pain by blocking TRPC5 channels in sensory neurons.
実験室実験の利点と制限
One advantage of using N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide in lab experiments is its selectivity for TRPC4 and TRPC5 ion channels. This allows researchers to investigate the specific role of these channels in various physiological and pathological processes. However, one limitation of using N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide is its relatively low potency compared to other TRPC4 and TRPC5 blockers. This can make it difficult to achieve complete blockage of these channels in some experimental models.
将来の方向性
For the use of N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide in scientific research include the investigation of the role of TRPC4 and TRPC5 ion channels in other disease models and the development of more potent TRPC4 and TRPC5 blockers.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been used extensively in scientific research to investigate the role of TRPC4 and TRPC5 ion channels in various physiological and pathological processes. These ion channels have been implicated in diseases such as hypertension, cardiac hypertrophy, and chronic pain. N-(3-chloro-2-methylphenyl)-4-(1-piperidinylmethyl)benzamide has been used to study the effects of TRPC4 and TRPC5 blockade on these diseases.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-15-18(21)6-5-7-19(15)22-20(24)17-10-8-16(9-11-17)14-23-12-3-2-4-13-23/h5-11H,2-4,12-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGPETYLMHLGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-{[(4-fluorobenzyl)(methyl)amino]methyl}-6-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B4438982.png)

![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4438995.png)

![2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4439009.png)
![((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B4439012.png)
![isopropyl {2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazol-1-yl}acetate](/img/structure/B4439027.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4439031.png)


![4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4439052.png)
![1-(3-methoxypropyl)-9-methyl-2-[(3-methyl-1-piperidinyl)carbonyl]pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4439056.png)
![N-(3,4-difluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439062.png)
